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Compound of Interest

Compound Name: Ethylhydroxymercury

Cat. No.: B15195345 Get Quote

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS ONLY

Introduction
Ethylhydroxymercury, an organomercurial, has been a subject of scientific scrutiny due to its

presence in various commercial and medical products, most notably as the primary metabolite

of the preservative thimerosal. This technical guide provides an in-depth overview of

ethylhydroxymercury, focusing on its chemical identifiers, toxicological data, and

mechanisms of action at the cellular level. The information is intended for researchers,

scientists, and professionals in drug development to facilitate a deeper understanding of its

biochemical interactions and to provide a foundation for further investigation.

Chemical Identifiers and Properties
Ethylhydroxymercury is characterized by a range of identifiers that are crucial for its accurate

documentation and tracking in chemical and toxicological databases.
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Identifier Value Source

CAS Number 107-28-8 [1][2]

PubChem CID 13251506 [1][2]

FDA UNII X3N9D01L1W [1][2]

Molecular Formula C2H6HgO [2]

Molecular Weight 246.66 g/mol [2]

InChI
InChI=1S/C2H5.Hg.H2O/c1-

2;;/h1H2,2H3;;1H2/q;+1;/p-1
[1][2]

InChIKey
ULCGBFPYDQUTHX-

UHFFFAOYSA-M
[1][2]

SMILES CC[Hg+].[OH-] [1][2]

Synonyms

Ethylmercury hydroxide,

MERCURY,

ETHYLHYDROXY-

[1]

Toxicological Data
The toxicity of ethylhydroxymercury has been evaluated in various studies. The following

table summarizes key quantitative toxicological data. It is important to note that much of the

research has been conducted on thimerosal, which metabolizes to ethylmercury.
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Parameter Value
Species/Cell
Line

Compound Source

LD50 (Oral) 75 mg/kg Rat Thimerosal [3]

LD50 (Oral) 91 mg/kg Mouse Thimerosal [4]

LD50

(Subcutaneous)
98 mg/kg Rat Thimerosal [4]

EC50 (Cell

Viability)
4.83 µM

Human Neuronal

Cells
Ethylmercury [5]

EC50 (Cell

Viability)
5.05 µM

Human Neuronal

Cells
Methylmercury [5]

GI50 (Cell

Viability)
1.5 to 20 µM

Neuroblastoma

and Liver Cells

Thimerosal or

Ethylmercury
[6]

IC50 (Ependymal

Cilia Movement)
5.80 µM

ICR Mice Brain

Slices
Ethylmercury [7]

IC50 (Cerebral

TrxR)
0.158 µM Mice Methylmercury [8][9]

IC50 (Hepatic

TrxR)
0.071 µM Mice Methylmercury [8][9]

IC50 (Renal

TrxR)
0.078 µM Mice Methylmercury [8][9]

Mechanisms of Action and Signaling Pathways
The neurotoxicity of ethylhydroxymercury is primarily attributed to its high affinity for

sulfhydryl (thiol) groups on proteins, which leads to the disruption of numerous cellular

processes.[1] Two key signaling pathways have been identified as targets of ethylmercury-

induced toxicity: the c-Jun N-terminal kinase (JNK) pathway and the thioredoxin system

coupled with the pentose phosphate pathway.

c-Jun N-Terminal Kinase (JNK) Signaling Pathway
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Thimerosal, and by extension its metabolite ethylmercury, has been shown to induce apoptosis

in neuronal cells through the activation of the JNK signaling pathway.[1][2] This pathway is a

critical regulator of cellular responses to stress.
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Ethylhydroxymercury-induced JNK pathway activation leading to apoptosis.

Inhibition of the Thioredoxin System and Pentose
Phosphate Pathway
Ethylmercury is a potent inhibitor of the thioredoxin (Trx) system and key enzymes in the

pentose phosphate pathway (PPP).[6] This inhibition disrupts the cellular redox balance and

the supply of reducing equivalents (NADPH), leading to oxidative stress and cellular damage.
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Inhibition of the Thioredoxin System and Pentose Phosphate Pathway by

Ethylhydroxymercury.

Experimental Protocols
In Vitro Neurotoxicity Assessment via the JNK Pathway
This protocol is based on methodologies described for studying thimerosal-induced

neurotoxicity in a human neuroblastoma cell line.[1][2][10]

1. Cell Culture:

Human neuroblastoma SK-N-SH cells are cultured in appropriate media (e.g., MEM)
supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

Cells are seeded in appropriate culture plates and allowed to adhere.
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Cells are treated with a range of thimerosal concentrations (e.g., 0-10 µM) for specified time
points (e.g., 2 and 4 hours).[1][2]
A control group treated with thiosalicylate is included to ensure observed effects are due to
the ethylmercury moiety.[1]
For inhibition studies, cells can be pre-treated with a JNK inhibitor (e.g., 10 µM SP600125)
prior to thimerosal exposure.[1][2]

3. Western Blot Analysis for JNK and c-Jun Phosphorylation:

Following treatment, cell lysates are prepared.
Protein concentrations are determined using a standard assay (e.g., BCA).
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.
Membranes are blocked and then incubated with primary antibodies specific for
phosphorylated JNK and phosphorylated c-Jun.
After washing, membranes are incubated with appropriate secondary antibodies.
Protein bands are visualized using an enhanced chemiluminescence detection system.

4. AP-1 Transcriptional Activity Assay (Luciferase Reporter Assay):

Cells are transfected with a reporter plasmid containing AP-1 consensus sequences
upstream of a luciferase gene (e.g., pGL2 vector).[2]
Transfected cells are treated with thimerosal (e.g., 0-2.5 µM) for 24 hours.[2]
Luciferase activity is measured using a luminometer, with results normalized to a co-
transfected control plasmid (e.g., β-galactosidase).

5. Apoptosis Assays:

Apoptosis can be assessed by various methods, including:
Caspase-3 and -9 activation assays: Measuring the activity of these key apoptotic enzymes.
PARP cleavage analysis: Detecting the cleavage of poly(ADP-ribose) polymerase by
activated caspases via Western blot.
TUNEL assay: Detecting DNA fragmentation.

Experimental Workflow for Neurotoxicity Assessment
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Workflow for investigating ethylhydroxymercury-induced neurotoxicity.

Conclusion
This technical guide provides a consolidated resource for understanding the chemical identity,

toxicological profile, and cellular mechanisms of action of ethylhydroxymercury. The data and

experimental frameworks presented herein are intended to support the research and

development community in conducting further studies to elucidate the full spectrum of its

biological effects and to inform the development of safer therapeutic and commercial products.
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It is imperative that research in this area continues, with a focus on rigorous, well-controlled

studies to expand our knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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